molecular formula C18H27NO4S B1610245 tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate CAS No. 253426-70-9

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate

Cat. No.: B1610245
CAS No.: 253426-70-9
M. Wt: 353.5 g/mol
InChI Key: CHWYBOVSGSJNFE-UHFFFAOYSA-N
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Description

. This compound is used as an organic building block in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown

Preparation Methods

The synthesis of tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate involves several steps. One common method includes the reaction of cyclohexylmethylamine with tert-butyl chloroformate in the presence of a base to form the corresponding carbamate. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate can be compared with similar compounds such as:

    tert-Butyl phenylsulfonylmethylcarbamate: Similar structure but lacks the cyclohexyl group.

    Cyclohexyl phenylsulfonylmethylcarbamate: Similar structure but lacks the tert-butyl group.

    tert-Butyl cyclohexylmethylcarbamate: Similar structure but lacks the phenylsulfonyl group.

The uniqueness of this compound lies in its combination of the tert-butyl, cyclohexyl, and phenylsulfonyl groups, which confer specific reactivity and properties to the compound.

Properties

IUPAC Name

tert-butyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-18(2,3)23-17(20)19-16(14-10-6-4-7-11-14)24(21,22)15-12-8-5-9-13-15/h5,8-9,12-14,16H,4,6-7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWYBOVSGSJNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472940
Record name tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253426-70-9
Record name tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl cyclohexyl(phenylsulfonyl)methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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